Bicyclo[2.2.1]heptane-2,5-diol
Description
Contextualization of the Bicyclo[2.2.1]heptane Scaffold in Contemporary Organic Synthesis and Research
The bicyclo[2.2.1]heptane framework, commonly known as norbornane (B1196662), serves as a fundamental scaffold in the field of organic chemistry. ontosight.ai Its structure, which consists of two fused cyclohexane (B81311) rings sharing a common bond to form a bridge, imparts a high degree of stability and symmetry. ontosight.ai This rigid and conformationally constrained three-dimensional structure is considered a "privileged" molecular architecture, frequently embedded in a variety of functional compounds. rsc.org
In contemporary research, the bicyclo[2.2.1]heptane scaffold is a valuable building block for the synthesis of complex molecules. ontosight.ai Its rigidity is a key feature, often enhancing the selectivity of chemical reactions and improving interactions with biological targets. This has led to its incorporation into numerous bioactive natural products, such as camphor (B46023) and santalol, as well as pharmaceutical candidates. rsc.org Furthermore, the scaffold is a cornerstone in asymmetric synthesis and catalysis, where its defined stereochemistry is exploited to create chiral auxiliaries and ligands for transition-metal catalysis. rsc.org The high strain inherent in some of its derivatives can also be harnessed to drive specific retro-condensation reactions, yielding highly functionalized cyclopentene (B43876) and pyrrolidine (B122466) scaffolds. nih.gov
Significance of Vicinal Diol Functionality within Bridged Bicyclic Systems
A vicinal diol is an organic compound that features two hydroxyl (-OH) groups attached to adjacent carbon atoms. fiveable.mepearson.com The presence of this functionality within a bridged bicyclic system, such as bicyclo[2.2.1]heptane, introduces specific chemical properties and reactivity patterns that are of significant interest in synthesis.
The fixed spatial relationship between the two hydroxyl groups in a rigid bridged structure can lead to intramolecular hydrogen bonding, which influences the molecule's polarity, solubility, and conformational preferences. fiveable.me This defined stereochemistry is crucial for its role as a precursor in the synthesis of more complex chemical structures. fiveable.me Vicinal diols are key intermediates in various transformations; for instance, they can undergo oxidative cleavage, where the carbon-carbon bond between the hydroxyl-bearing carbons is broken to form aldehydes or ketones. masterorganicchemistry.com In the context of bridged systems, vicinal diols can also act as dienophiles in transition metal-catalyzed cycloaddition reactions, providing a pathway to novel and complex bridged carbocyclic ring systems. nih.gov
Scope and Research Focus on Bicyclo[2.2.1]heptane-2,5-diol
This compound is a bicyclic organic compound featuring the norbornane skeleton with two hydroxyl groups located at the 2 and 5 positions. ontosight.ai This compound is a white crystalline solid at room temperature. ontosight.ai The specific arrangement of the hydroxyl groups within the rigid bicyclic framework gives the molecule unique structural and chemical properties that are the subject of ongoing research. ontosight.ai
The primary research focus on this compound centers on its applications in organic synthesis and materials science. ontosight.ai It is investigated as a monomer for the synthesis of advanced polymers and other chemicals. biosynth.comontosight.ai The hydroxyl groups can be derivatized, for example, by reacting them with allyl halides to form ethers, creating versatile intermediates for further chemical modification or polymerization. ontosight.ai Additionally, it serves as a valuable building block or precursor in the construction of more complex organic molecules. ontosight.ai While research is ongoing, some studies suggest that derivatives of this compound may possess biological activities, pointing to potential applications in medicinal chemistry. ontosight.aiontosight.ai The stereochemistry of the hydroxyl groups is a critical aspect of this research, as it significantly influences the compound's physical properties and chemical reactivity. ontosight.aiontosight.ai
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₇H₁₂O₂ | ontosight.aibiosynth.com |
| Molecular Weight | 128.17 g/mol | biosynth.com |
| Appearance | White crystalline solid | ontosight.ai |
| Melting Point | 171.50 °C | biosynth.com |
| Boiling Point | 276.60 °C | biosynth.com |
| CAS Number | 5888-36-8 | biosynth.com |
Table 2: Related Compounds Mentioned in this Article
| Compound Name | Key Feature(s) | Reference(s) |
|---|---|---|
| Bicyclo[2.2.1]heptane | The parent scaffold, also known as norbornane. | ontosight.ai |
| Bicyclo[2.2.1]heptane-2,5-dione | A ketone derivative used as a precursor in synthesis. | researchgate.net |
| Bicyclo[2.2.1]heptane-2,5-diamine | A diamine derivative used in catalysis and as a building block. |
| 1,7,7-trimethyl-bicyclo[2.2.1]heptane-2,5-diol | A naturally occurring isomer (borneol) with known biological activity. | ontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-2,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-6-2-4-1-5(6)3-7(4)9/h4-9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUQPGPXJUVMNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276089, DTXSID90884194 | |
| Record name | 2,5-Norbornanediol | |
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| Record name | Bicyclo[2.2.1]heptane-2,5-diol | |
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Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5888-36-8, 21462-09-9 | |
| Record name | Bicyclo[2.2.1]heptane-2,5-diol | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bicyclo(2.2.1)heptane-2,5-diol | |
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| Record name | NSC280855 | |
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| Record name | Bicyclo[2.2.1]heptane-2,5-diol | |
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| Record name | 2,5-Norbornanediol | |
| Source | EPA DSSTox | |
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| Record name | Bicyclo[2.2.1]heptane-2,5-diol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bicyclo 2.2.1 Heptane 2,5 Diol and Its Precursors
Direct Synthetic Approaches to Bicyclo[2.2.1]heptane-2,5-diol
Direct approaches to forming the diol functionality on the pre-existing bicyclo[2.2.1]heptane skeleton often involve either the reduction of a corresponding dione (B5365651) or the oxidation of an unsaturated precursor.
A primary and straightforward method for the synthesis of this compound is the reduction of its corresponding diketone, bicyclo[2.2.1]heptane-2,5-dione. This dione serves as a key precursor, and its synthesis has been well-established. The reduction of the carbonyl groups can be accomplished using various reducing agents, with the choice of agent often influencing the stereochemical outcome of the diol isomers (endo,endo-, exo,exo-, and endo,exo-).
Commonly employed reduction methods include catalytic hydrogenation and metal hydride reagents. Catalytic hydrogenation, for instance over rhodium catalysts, can effectively reduce the dione to the diol. ucla.edu Metal hydride reductions, such as with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), are also widely used. The stereoselectivity of the hydride attack is influenced by steric hindrance, with the hydride typically approaching from the less hindered exo face, which can lead to a mixture of diol isomers.
| Precursor | Reagent/Catalyst | Product | Key Features |
| Bicyclo[2.2.1]heptane-2,5-dione | NaBH₄ | This compound | Standard hydride reduction; yields a mixture of stereoisomers. |
| Bicyclo[2.2.1]heptane-2,5-dione | H₂/Rh catalyst | This compound | Catalytic hydrogenation; stereoselectivity can be catalyst-dependent. ucla.edu |
| Bicyclo[2.2.1]heptane-2,5-dione | LiAlH₄ | This compound | Powerful reducing agent; provides access to diol isomers. adelaide.edu.au |
Oxidative methods provide an alternative pathway to this compound, typically starting from an unsaturated precursor like bicyclo[2.2.1]hept-2-ene (norbornene). The direct dihydroxylation of the double bond can furnish a vicinal diol, bicyclo[2.2.1]heptane-2,3-diol. To achieve the 2,5-diol, a precursor with unsaturation at the appropriate positions or a different oxidative strategy is required.
One powerful, albeit indirect, oxidative strategy is the Tamao-Fleming oxidation . This reaction sequence converts a carbon-silicon (C-Si) bond into a carbon-oxygen (C-O) bond with retention of configuration. wikipedia.orgchem-station.comjk-sci.com In principle, a bicyclo[2.2.1]heptane skeleton bearing silyl (B83357) groups at the C-2 and C-5 positions could be oxidized to the corresponding diol. This method is particularly valuable for its stereospecificity, allowing the silicon group to act as a masked hydroxyl group. organic-chemistry.org The reaction typically involves a two-step or one-pot procedure where an organosilane is first converted to a more reactive halosilane or fluorosilane, which is then oxidized using a peroxy acid (like m-CPBA) or hydrogen peroxide under basic conditions. chem-station.comorganic-chemistry.org The application of this methodology has been instrumental in the synthesis of various polyols. wikipedia.org
Another relevant oxidative approach is the dihydroxylation of bicyclic alkenes. For instance, the oxidation of N-arylbicyclo[2.2.1]hept-5-ene-2,3-dicarboximides with potassium permanganate (B83412) leads to the formation of cis-5,6-dihydroxy derivatives. epa.gov While this example yields a 5,6-diol on a substituted norbornane (B1196662), it demonstrates the feasibility of hydroxylating the bicyclic core. A metal-free approach using a sterically demanding cyclic peroxide, spiro[bicyclo[2.2.1]heptane-2,4′- nih.govresearchgate.netdioxolane]-3′,5′-dione, has also been shown to achieve syn-dihydroxylation of alkenes. researchgate.netacs.org
Stepwise synthetic routes are fundamental to constructing the bicyclo[2.2.1]heptane framework itself, upon which the diol functionality is later installed. The cornerstone of most syntheses is the Diels-Alder reaction, a [4+2] cycloaddition that efficiently forms the bicyclic skeleton. mdpi.comgoogle.com
A general stepwise synthesis for a precursor to this compound would involve:
Diels-Alder Cycloaddition: Reaction of cyclopentadiene (B3395910) with a suitable dienophile to form a bicyclo[2.2.1]heptene derivative. For example, the reaction of cyclopentadiene with vinylene carbonate, followed by hydrolysis, yields bicyclo[2.2.1]hept-5-ene-2,3-diol. mdpi.com
Functional Group Interconversion: The initial adduct is then subjected to a series of reactions to introduce the hydroxyl groups at the desired 2- and 5-positions. This might involve saturation of the double bond followed by oxidation, or other multi-step functionalization sequences.
Convergent syntheses aim to prepare separate fragments of the molecule that are later joined together. For complex derivatives of the bicyclo[2.2.1]heptane system, such as in nucleoside synthesis, convergent strategies are often employed where the bicyclic core is coupled with another molecular fragment in a late-stage step.
Enantioselective Synthesis of Chiral this compound Isomers
The production of enantiomerically pure isomers of this compound is of significant interest for their use as chiral ligands or building blocks in asymmetric synthesis. Methodologies to achieve this include asymmetric catalysis and the use of chiral auxiliaries.
Asymmetric catalysis can be used to introduce chirality either during the formation of the bicyclic skeleton or in the creation of the diol functionality. A key strategy involves the synthesis of enantiomerically pure bicyclo[2.2.1]heptan-2,5-diones, which can then be reduced to the corresponding chiral diols.
A notable example is a chemoenzymatic process that uses a lipase (B570770) for the kinetic resolution of a mixture of (±)-endo- and exo-2-acetoxy-5-norbornene. nih.gov The resolved acetate (B1210297) is then converted through a series of chemical transformations into enantiomerically pure (1R, 4R)- and (2S, 4S)-bicyclo[2.2.1]heptan-2,5-diones. nih.gov Subsequent reduction of these chiral diones provides access to the enantiopure diols.
| Method | Catalyst/Enzyme | Precursor | Product | Enantiomeric Purity |
| Chemoenzymatic Resolution | Lipase from Candida | (±)-endo/exo-2-acetoxy-5-norbornene | (1R, 4R)- and (2S, 4S)-bicyclo[2.2.1]heptan-2,5-dione | High |
| Asymmetric Hydrogenation | Chiral Rhodium-diphosphine complexes | Unsaturated precursors | Chiral saturated products | Up to 99.9% ee (on related olefin derivatives) researchgate.net |
| Asymmetric Dihydroxylation | Enantiopure Cyclic Peroxide (P4') | Alkenes | Chiral Diols | Potential for metal-free asymmetric synthesis demonstrated researchgate.netacs.org |
Chiral auxiliaries are enantiomerically pure compounds that can be temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, leaving a chiral product. This strategy is highly effective in the context of the Diels-Alder reaction for creating chiral bicyclo[2.2.1]heptane derivatives.
For example, Oppolzer's camphorsultam can be used as a chiral auxiliary attached to an acrylate (B77674) dienophile. chemrxiv.org In the presence of a Lewis acid catalyst, its Diels-Alder reaction with cyclopentadiene proceeds with high diastereoselectivity. Subsequent removal of the auxiliary provides an enantiomerically enriched norbornene derivative, which can be further elaborated to the target chiral diol. chemrxiv.org
Another approach describes an enantiodivergent synthesis using the chiral auxiliary 10-mercaptoisoborneol. rsc.org The Diels-Alder adducts can be regioselectively reduced and the auxiliary subsequently removed, providing a pathway to chiral bicyclo[2.2.1]heptane lactones, which are valuable intermediates. rsc.org
Biocatalytic Transformations and Kinetic Resolution Techniques
Biocatalytic methods offer an efficient and highly selective approach to obtaining enantiomerically enriched bicyclo[2.2.1]heptane diols. Kinetic resolution, a key technique in this area, leverages enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.
A prominent example is the enzyme-catalyzed enantioselective hydrolysis of racemic diacetates of this compound. In a study by Naemura et al., racemic (1R,2R,4R,5R)-2,5-diacetoxybicyclo[2.2.1]heptane and (1R,2S,4R,5S)-2,5-diacetoxybicyclo[2.2.1]heptane were subjected to hydrolysis using enzymes such as pig liver esterase (PLE) and lipase from Aspergillus niger. rsc.orgelectronicsandbooks.com This process yielded optically active monoacetates and the unreacted diacetates, which could then be converted to the corresponding enantiomerically pure diols. rsc.orgelectronicsandbooks.com The effectiveness of this resolution is highlighted by the high enantiomeric excess (ee) achieved for the resulting products.
Lipase-catalyzed transesterification is another powerful tool for the kinetic resolution of bicyclic diols and their derivatives. researchgate.netresearchgate.net For instance, lipase from Candida rugosa has been successfully used in the transesterification of a related racemic alcohol, (±)-11, producing the alcohol (+)-11 with >98% ee and the corresponding acetate (−)-13 with >99% ee, achieving a high enantioselectivity (E >100) at 50% conversion in just one hour. researchgate.net While not directly on this compound, these findings demonstrate the broad applicability of lipases for resolving racemic bicyclic alcohols. The choice of enzyme and reaction conditions is critical for achieving high selectivity.
The following table summarizes the results of the lipase-catalyzed hydrolysis of racemic diacetates, demonstrating the utility of this biocatalytic approach.
| Racemic Diacetate Substrate | Enzyme | Products | Enantiomeric Excess (ee) |
| (1R,2R,4R,5R)-2,5-diacetoxybicyclo[2.2.1]heptane | Lipase A (Aspergillus niger) | (+)-Monoacetate, (-)-Diacetate | >95% |
| (1R,2S,4R,5S)-2,5-diacetoxybicyclo[2.2.1]heptane | Lipase A (Aspergillus niger) | (+)-Monoacetate, (-)-Diacetate | >95% |
Data sourced from Naemura, K., et al. (1992). rsc.orgelectronicsandbooks.com
Synthesis of Key Bicyclo[2.2.1]heptane Intermediates
The construction of the bicyclo[2.2.1]heptane core and the introduction of key functional groups are foundational steps in the synthesis of the target diol.
The Diels-Alder reaction is a cornerstone for the synthesis of the bicyclo[2.2.1]heptane skeleton. wikipedia.org This [4+2] cycloaddition reaction typically involves a conjugated diene, such as cyclopentadiene, and a suitable dienophile. nih.gov
A highly effective route to a direct precursor of this compound involves the Diels-Alder reaction between cyclopentadiene and p-benzoquinone. nih.govrsc.orgnih.govresearchgate.netcdnsciencepub.com This reaction readily forms the endo-cis 1:1 adduct, which possesses the bicyclo[2.2.1]heptane framework with carbonyl groups at the 2- and 5-positions. nih.govcdnsciencepub.com The reaction is notable for its efficiency, with studies showing high yields (83–97%) when conducted in water, surpassing results in some organic solvents or with catalysts. rsc.orgnih.gov The resulting dione is a key intermediate that can be further functionalized. rsc.orgnih.gov
The general scheme for this reaction is as follows: Cyclopentadiene + p-Benzoquinone → endo-cis-Bicyclo[2.2.1]hept-5-ene-2,5-dione
This adduct can then be hydrogenated to the saturated bicyclo[2.2.1]heptane-2,5-dione. The stereochemistry of the Diels-Alder reaction is a critical aspect, with the endo product being kinetically favored according to the Alder endo rule. nih.gov
Once the bicyclo[2.2.1]heptane (norbornane) scaffold is constructed, various functional group interconversions are employed to arrive at the target 2,5-diol.
A primary strategy involves the reduction of bicyclo[2.2.1]heptane-2,5-dione, which is readily prepared via the Diels-Alder reaction described previously. The reduction of the two ketone groups to hydroxyl groups yields the desired this compound. Standard reducing agents such as sodium borohydride or lithium aluminum hydride can be utilized for this transformation, affording a mixture of diastereomeric diols. mdpi.com For example, the synthesis of new C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes starts from the readily available bicyclo[2.2.1]hepta-2,5-dione, implying the feasibility of the reduction to the diol as a key step. nih.gov
Another important functional group interconversion is the dihydroxylation of a diene. Bicyclo[2.2.1]hepta-2,5-diene (norbornadiene), which can be synthesized via a Diels-Alder reaction between cyclopentadiene and acetylene, serves as a potential starting material. wikipedia.org Dihydroxylation of the double bonds in norbornadiene would introduce the required hydroxyl groups. This can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄), which typically result in syn-dihydroxylation, yielding a vicinal diol. wikipedia.orglibretexts.org The application of this method to norbornadiene would lead to various stereoisomers of bicyclo[2.2.1]heptane-2,3,5,6-tetraol, which would require further selective deoxygenation steps to arrive at the 2,5-diol. A more direct approach would be the 1,4-dihydroxylation of 1,3-dienes, a transformation that remains a synthetic challenge but has been approached through methods like catalytic enantioselective diboration followed by oxidation. organic-chemistry.orgnih.govscispace.com
Furthermore, bicyclo[2.2.1]hept-5-ene-2,3-diol, prepared from the Diels-Alder reaction of cyclopentadiene and vinylene carbonate followed by hydrolysis, can be oxidized to bicyclo[2.2.1]hept-5-ene-2,3-dione using methods like the Swern oxidation. mdpi.com This dione can then be envisioned as a precursor, which after saturation of the double bond and subsequent reduction of the carbonyls, could lead to the target diol.
Reactivity and Chemical Transformations of Bicyclo 2.2.1 Heptane 2,5 Diol
Oxidation and Reduction Pathways of the Diol Moiety
The hydroxyl groups of bicyclo[2.2.1]heptane-2,5-diol are amenable to both oxidation and reduction, leading to a range of carbonyl compounds and saturated or partially deoxygenated products, respectively.
The oxidation of the secondary alcohol groups in this compound can be controlled to yield either the corresponding hydroxy-ketone or the diketone, bicyclo[2.2.1]heptane-2,5-dione. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.
Common oxidation methods for converting secondary alcohols to ketones are applicable to this system. For instance, Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride (B1165640), is an effective method for the oxidation of related bicyclic diols to their corresponding diones. In a study on the synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dione, the precursor diol was successfully oxidized using Swern conditions, achieving a yield of 73% with trifluoroacetic anhydride as the activator. While this example is for an unsaturated analogue, the methodology is generally applicable to saturated systems like this compound.
Other established oxidizing agents for secondary alcohols include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid). However, these reagents can sometimes lead to side reactions or be environmentally undesirable. A study on the preparation of bicyclo[2.2.1]heptane-2,5-dione has been reported, highlighting its utility as a synthetic intermediate. acs.org Chemoenzymatic methods have also been developed for the synthesis of enantiomerically pure bicyclo[2.2.1]heptan-2,5-diones, starting from a mixture of acetoxy-norbornene isomers and involving a lipase-catalyzed resolution. nih.gov
The stepwise oxidation to a monoketone, 5-hydroxybicyclo[2.2.1]heptan-2-one, is also a feasible transformation, likely achievable under carefully controlled conditions with a stoichiometric amount of a mild oxidizing agent.
| Oxidizing Agent | Product | Notes |
| Swern Reagents (DMSO, oxalyl chloride/TFAA) | Bicyclo[2.2.1]heptane-2,5-dione | High-yielding and generally applicable for diol to dione (B5365651) conversion. |
| Chromium-based reagents (PCC, Jones) | Bicyclo[2.2.1]heptane-2,5-dione | Effective but may have environmental and selectivity drawbacks. |
| Enzymatic Resolution | Enantiopure Bicyclo[2.2.1]heptan-2,5-diones | Allows for the synthesis of chiral diones. nih.gov |
The reduction of this compound typically involves the deoxygenation of one or both hydroxyl groups. Direct reduction of the diol to the corresponding alkane, bicyclo[2.2.1]heptane, can be achieved using strong reducing agents, although this transformation is often challenging and may require harsh conditions. A more common approach to obtaining the saturated bicyclo[2.2.1]heptane framework is through the catalytic hydrogenation of unsaturated precursors. For instance, unsaturated norbornene diols can be hydrogenated using platinum or palladium catalysts to yield the saturated diol. smolecule.com
The selective reduction of one hydroxyl group to yield bicyclo[2.2.1]heptan-2-ol is also a possible transformation, potentially achievable by first converting one hydroxyl group into a better leaving group (e.g., a tosylate) followed by reductive cleavage with a hydride reagent like lithium aluminum hydride.
Complete deoxygenation to bicyclo[2.2.1]heptane can also be envisioned through a two-step process involving the conversion of the diol to a dihalide or a bis(dithiocarbonate) ester (Barton-McCombie deoxygenation) followed by reduction.
Derivatization via Esterification and Etherification
The hydroxyl groups of this compound readily undergo esterification and etherification, allowing for the synthesis of a wide range of derivatives with modified physical and chemical properties.
Esterification of this compound can be accomplished using standard procedures, such as reaction with an acid chloride or anhydride in the presence of a base, or Fischer esterification with a carboxylic acid under acidic catalysis. The formation of bicyclo[2.2.1]heptane-2,5-diyl diacetate, for example, can be achieved by reacting the diol with acetic anhydride in the presence of a catalyst such as pyridine. adelaide.edu.au
Enzyme-catalyzed esterification and transesterification reactions offer a mild and selective alternative for the synthesis of esters. Lipases, for instance, have been used for the enantioselective transesterification of related bicarbocyclic alcohols, which could be applied to the resolution of racemic this compound or the selective esterification of one hydroxyl group. acs.org
| Esterification Method | Reagents | Product Example |
| Acylation | Acetic anhydride, pyridine | Bicyclo[2.2.1]heptane-2,5-diyl diacetate adelaide.edu.au |
| Fischer Esterification | Carboxylic acid, acid catalyst | Corresponding mono- or diester |
| Enzymatic Transesterification | Ester, Lipase (B570770) | Enantiomerically enriched esters |
The synthesis of ethers from this compound can be achieved through methods such as the Williamson ether synthesis. masterorganicchemistry.comyoutube.comwikipedia.orglscollege.ac.inchemistrytalk.org This involves deprotonating the hydroxyl groups with a strong base, such as sodium hydride, to form the corresponding dialkoxide, which is then reacted with an alkyl halide. Due to the steric hindrance of the bicyclic framework, this reaction is most efficient with primary alkyl halides. masterorganicchemistry.comwikipedia.orglscollege.ac.in
For more sterically hindered alcohols, silver oxide-mediated alkylation can be a more effective method. Although not specifically demonstrated for the 2,5-diol, this method has been successfully used for the bisalkylation of the sterically hindered syn-1,2-diol of a norbornane (B1196662) derivative.
Nucleophilic and Electrophilic Reactivity
The hydroxyl groups of this compound are the primary sites for both nucleophilic and electrophilic reactions.
As nucleophiles, the oxygen atoms of the hydroxyl groups can attack a variety of electrophilic centers. For example, they can react with isocyanates to form carbamates, with sulfonyl chlorides to form sulfonates, and with silyl (B83357) halides to form silyl ethers. The nucleophilicity of the hydroxyl groups can be enhanced by deprotonation with a base.
The hydroxyl groups can also be converted into good leaving groups, such as tosylates or mesylates, by reaction with the corresponding sulfonyl chlorides. This transformation allows for subsequent nucleophilic substitution reactions at the carbon atoms bearing the hydroxyl groups. However, nucleophilic substitution at these positions can be sterically hindered, particularly for the endo positions. The reactivity of substituents on the bicyclo[2.2.1]heptane skeleton is known to be dependent on their stereochemistry (exo vs. endo) and the reaction conditions. nih.gov In some cases, nucleophilic substitution at bridgehead positions of bicyclic systems is particularly disfavored due to steric hindrance and the inability to form a planar carbocation intermediate. gauthmath.com
The reaction of the corresponding dione, bicyclo[2.2.1]heptane-2,5-dione, with nucleophiles provides insight into the electrophilic nature of the carbonyl carbons. acs.org The diol itself can react with electrophiles at the oxygen atoms, for example, protonation under acidic conditions, which is the first step in acid-catalyzed dehydration or etherification reactions.
Mitsunobu Reactions and Related Substitutions
The Mitsunobu reaction is a versatile method for the stereospecific substitution of hydroxyl groups. In the context of bicyclo[2.2.1]heptane systems, the differential reactivity of primary versus secondary alcohols can be exploited for selective functionalization.
Research into the synthesis of 1'-homocarbanucleoside analogs has utilized an optically active substituted bicyclo[2.2.1]heptane diol, which features a primary hydroxymethyl group and a secondary 5-endo-hydroxyl group. mdpi.com The Mitsunobu reaction was employed to selectively alkylate various pyrimidine (B1678525) and purine (B94841) bases at the primary hydroxyl position. This selectivity is attributed to the greater steric accessibility and inherent reactivity of the primary hydroxyl group compared to the hindered secondary hydroxyl group. mdpi.com
The reaction of the diol with nucleobases like uracil, 5-fluorouracil, thymine, and 6-chloropurine (B14466) under Mitsunobu conditions (using triphenylphosphine (B44618) and an azodicarboxylate) proceeds to give the desired N-alkylated products. mdpi.com However, yields for the pyrimidine analogs were noted to be modest due to the formation of O²,O⁴- and N¹,O⁴-bis-alkylated byproducts. mdpi.com In contrast, the reaction with 6-chloropurine, a key intermediate for other purine analogs, provided a significantly higher yield. mdpi.commdpi.com
| Nucleobase | Product | Yield (%) |
|---|---|---|
| Uracil | Uracil-substituted analog | 34.5 |
| 5-Fluorouracil | 5-Fluorouracil-substituted analog | 20.3 |
| Thymine | Thymine-substituted analog | 36.6 |
| N⁴-Benzoyl Cytosine | Cytosine-substituted analog (after deprotection) | 23.5 |
| 6-Chloropurine | 6-Chloropurine-substituted analog | 67.6 |
Ring-Opening Reactions of Related Bicyclic Systems
The inherent ring strain in the bicyclo[2.2.1]heptane framework makes it susceptible to ring-opening reactions under certain conditions. These reactions are often driven by the release of strain energy, leading to the formation of more stable monocyclic systems. nih.gov
For instance, Swern oxidation of pyrazine-fused derivatives of bicyclo[2.2.1]hept-5-ene-2,3-diol resulted in an unexpected ring-opening reaction, highlighting how functionalization of the bicyclic core can alter its reactivity pathways. mdpi.com Similarly, retro-condensation reactions, such as retro-Dieckman and retro-aldol pathways, have been observed in highly functionalized 7-azabicyclo[2.2.1]heptane systems, exploiting the ring strain to generate stereoselectively substituted pyrrolidine (B122466) scaffolds. nih.gov
Another class of reactions involves ring-rearrangement metathesis (RRM), which combines ring-opening metathesis with ring-closing metathesis in a domino process. This methodology has been applied to 7-oxabicyclo[2.2.1]heptene derivatives to create complex molecular frameworks that are otherwise difficult to access. researchgate.net
Reactions with Nitrogen-Containing Nucleophiles
The hydroxyl groups of this compound can be converted into leaving groups or activated for substitution by nitrogen-containing nucleophiles. As discussed, the Mitsunobu reaction provides a direct route for the introduction of purine and pyrimidine bases. mdpi.commdpi.com
In related systems, such as bicyclo[2.2.1]hept-5-ene-endo-2-ylmethylamine, the amine group itself acts as a nucleophile. Its reaction with various aryl glycidyl (B131873) ethers leads to the regioselective opening of the epoxide ring, yielding β-amino alcohols. researchgate.netresearchgate.net These reactions typically proceed according to the Krasusky rule, where the nucleophile attacks the less substituted carbon of the oxirane ring. researchgate.net Quantum-chemical calculations have been employed to study the mechanism and regiochemistry of this oxirane opening. researchgate.net The formation of both mono- and bis-alkylated products has been observed, depending on the stoichiometry and reaction conditions. researchgate.netresearchgate.net
Skeletal Rearrangements within the Bicyclo[2.2.1]heptane Framework
The rigid bicyclo[2.2.1]heptane skeleton is prone to a variety of skeletal rearrangements, often catalyzed by acids, bases, or organometallic reagents. These transformations can lead to the formation of different bicyclic systems, such as the bicyclo[3.2.0]heptane or bicyclo[3.1.1]heptane frameworks. escholarship.orgacs.org
One notable example is the rearrangement of ester-substituted norbornenes using titanocene (B72419) alkylidene complexes (e.g., Tebbe's reagent), which proceeds through a metallacyclobutane intermediate to yield bicyclo[3.2.0]heptane enol ethers. acs.org Radical-mediated rearrangements are also well-documented. For example, a samarium(II) iodide-mediated cascade reaction has been used to convert a 7-azabicyclo[2.2.1]heptadiene into a 2-azabicyclo[2.2.1]heptene, a key step in the synthesis of the alkaloid longeracemine. nih.gov This transformation involves a spirocyclization followed by a rearrangement of the bicyclic core. nih.gov
Other documented transformations include Beckmann rearrangements of bicyclo[2.2.1]heptan-2-one oximes and Lewis acid-catalyzed transannular double cyclizations that unexpectedly form bicyclo[2.2.1]heptane derivatives from larger ring systems. rsc.orgst-andrews.ac.uk
Mechanistic Investigations using Computational Chemistry
Computational chemistry has become an indispensable tool for understanding the complex reaction mechanisms associated with the bicyclo[2.2.1]heptane framework. Methods like Density Functional Theory (DFT) provide deep insights into reaction pathways, transition states, and thermodynamic parameters.
Elucidation of Reaction Mechanisms and Intermediates
Computational studies have been instrumental in clarifying the mechanisms of reactions involving bicyclo[2.2.1]heptane derivatives. For the reaction between bicyclo[2.2.1]heptene-based amines and epoxides, quantum-chemical calculations at the PCM/B3LYP/6-31G(d) level of theory were used to investigate the reaction pathways and explain the observed product distributions, including the formation of minor products through alternative reaction channels. researchgate.netresearchgate.net
In the context of nucleoside analog synthesis, molecular docking studies have been used to predict the binding interactions of the synthesized bicyclo[2.2.1]heptane-based compounds with biological targets, such as viral enzymes. mdpi.com These computational models help to correlate the structure of the molecule with its biological activity and guide the design of more potent analogs. For example, the docking score of a 6-substituted purine derivative showed a good correlation with its experimental anti-HSV-1 activity. mdpi.com
Analysis of Activation Barriers and Thermodynamic Parameters
The calculation of activation energies (barriers) and Gibbs free energies is crucial for understanding reaction feasibility and selectivity. DFT calculations have been used to determine the activation barriers and thermodynamic energies for the competitive reaction pathways in the aminolysis of nitrophenyl glycidyl ethers by bicyclo[2.2.1]hept-5-ene-endo-2-ylmethylamine. researchgate.net These calculations helped to rationalize the abnormal course of the aminolysis observed in certain cases. researchgate.net
The study of high-energy transformations, such as skeletal rearrangements, often relies on computational analysis to determine their viability. For example, DFT calculations have shown that the isomerization of certain N-substituted pyrazoles involves a high activation Gibbs energy of approximately 56 kcal/mol. nih.gov While not directly on the bicyclo[2.2.1]heptane system, this research demonstrates the power of computational methods to quantify the high energy barriers that can be involved in molecular rearrangements, which is relevant for understanding the conditions required for skeletal transformations within the strained bicyclic framework. nih.gov
Stereochemistry and Conformational Analysis of Bicyclo 2.2.1 Heptane 2,5 Diol
Isomeric Forms and Stereochemical Considerations
The stereochemistry of bicyclo[2.2.1]heptane-2,5-diol is defined by the relative orientations of the two hydroxyl groups attached to the bicyclic skeleton. This gives rise to several stereoisomers due to the presence of multiple chiral centers.
The terms endo and exo are used to describe the relative orientation of substituents on the bridged ring system of norbornane (B1196662) derivatives. electronicsandbooks.com A substituent is designated as exo if it is oriented toward the shortest bridge (C7), and endo if it is oriented away from it. electronicsandbooks.com
In the case of this compound, both hydroxyl groups can be in either the exo or endo position. This leads to three possible diastereomers based on the orientation of the hydroxyl groups: exo,exo, endo,endo, and endo,exo.
The primary isomers of this compound are:
Exo,exo-bicyclo[2.2.1]heptane-2,5-diol: Both hydroxyl groups are in the exo position.
Endo,endo-bicyclo[2.2.1]heptane-2,5-diol: Both hydroxyl groups are in the endo position.
Endo,exo-bicyclo[2.2.1]heptane-2,5-diol: One hydroxyl group is in the endo position and the other is in the exo position.
The different isomeric forms of this compound exhibit both enantiomeric and diastereomeric relationships. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.
Exo,exo and Endo,endo isomers: These isomers are chiral and can exist as a pair of enantiomers. For example, (1R,2R,4R,5R)-2,5-dihydroxybicyclo[2.2.1]heptane and (1S,2S,4S,5S)-2,5-dihydroxybicyclo[2.2.1]heptane are enantiomers.
Endo,exo isomer: This isomer is also chiral and exists as a pair of enantiomers.
Relationship between isomers: The exo,exo, endo,endo, and endo,exo isomers are diastereomers of each other. For instance, the exo,exo isomer is a diastereomer of the endo,endo isomer and the endo,exo isomer.
The enzymatic resolution of racemic diacetates of this compound has been a key method to access these different stereoisomers. Specifically, the hydrolysis of racemic (1R,2S,4R,5S)- and (1R,2R,4R,5R)-2,5-diacetoxybicyclo[2.2.1]heptanes has been studied.
| Isomer Description | Relationship |
| (1R,2R,4R,5R) vs (1S,2S,4S,5S) | Enantiomers |
| (1R,2S,4R,5S) vs (1S,2R,4S,5R) | Enantiomers |
| (1R,2R,4R,5R) vs (1R,2S,4R,5S) | Diastereomers |
Chiral Resolution and Separation Methodologies
The separation of the different stereoisomers of this compound is crucial for their specific applications. Various techniques have been employed for this purpose, ranging from classical chemical methods to modern biocatalytic approaches.
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), are powerful tools for the separation of enantiomers. researchgate.netphenomenex.com For bicyclic compounds like norbornane derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) have shown effectiveness in resolving enantiomers. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies and thus different retention times. chiralpedia.com
For instance, a simple HPLC method was developed for the enantiomeric purity determination of 2-azabicyclo[2.2.1]hept-5-en-3-one using a Chiralcel OD-H column with a mobile phase of n-hexane-isopropanol. researchgate.net Similar principles can be applied to the diol, likely after derivatization to enhance interaction with the CSP.
Crystallization-based resolution is another classical yet effective method. This can be achieved through:
Diastereomeric salt formation: The racemic diol can be reacted with a chiral resolving agent (e.g., a chiral acid) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
Preferential crystallization: In some cases, a saturated solution of a racemate can be seeded with a crystal of one enantiomer to induce its crystallization, leaving the other enantiomer enriched in the mother liquor.
Biocatalytic resolution offers a highly selective and environmentally benign approach to chiral separation. Enzymes, particularly lipases and esterases, are widely used for the kinetic resolution of racemic alcohols and their esters.
A notable example is the enzymatic hydrolysis of racemic diacetates of this compound. The enzymes pig liver esterase (PLE) and lipase (B570770) from Aspergillus niger have been successfully used to catalyze the enantioselective hydrolysis of racemic (1R,2S,4R,5S)- and (1R,2R,4R,5R)-2,5-diacetoxybicyclo[2.2.1]heptanes. This process yields optically active monoacetates and the unreacted diacetates, which can then be hydrolyzed to the corresponding enantiomerically enriched diols.
The efficiency of such resolutions is often high, leading to products with significant enantiomeric excess (ee). For example, PLE is known to exhibit high enantioselectivity in the hydrolysis of various diesters, often resulting in products with high ee. usm.edu
| Enzyme | Substrate | Products |
| Pig Liver Esterase (PLE) | Racemic 2,5-diacetoxybicyclo[2.2.1]heptanes | Optically active monoacetates and unreacted diacetates |
| Lipase from Aspergillus niger | Racemic 2,5-diacetoxybicyclo[2.2.1]heptanes | Optically active monoacetates and unreacted diacetates |
Derivatization of the diol to its diacetate form is a key step in this biocatalytic resolution strategy, highlighting the importance of derivatization-based chiral separation methods.
Conformational Behavior and Molecular Strain Analysis
The bicyclo[2.2.1]heptane framework is a rigid and strained system. This rigidity significantly limits the conformational freedom of the molecule compared to acyclic or monocyclic analogues. The cage-like structure results in a boat conformation for the six-membered ring. nih.gov
Angle strain: Deviation of bond angles from the ideal tetrahedral angle of 109.5°.
Torsional strain: Eclipsing interactions between bonds on adjacent atoms.
Steric strain: Repulsive interactions between non-bonded atoms.
The strain energy of the parent norbornane is considerable. Computational studies on related bicyclic alkanes have been performed to determine their heats of combustion and strain energies. researchgate.net The rigid structure of bicyclo[2.2.1]heptane derivatives has been confirmed by X-ray crystallographic analysis of related compounds, which provides precise data on bond lengths and angles, revealing the extent of structural distortion due to strain. nih.gov
The conformational analysis of this compound is complex due to the presence of the hydroxyl groups, which can participate in intramolecular hydrogen bonding, further influencing the stability of different conformations. The relative stability of the exo and endo isomers is also a key aspect of the conformational analysis, with steric hindrance generally being greater for endo substituents due to their proximity to the C7 bridge.
Characterization Techniques for Stereochemical Assignment
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the relative stereochemistry of this compound isomers. While standard one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of each nucleus, two-dimensional (2D) experiments are essential for a complete structural elucidation.
¹H and ¹³C NMR: The chemical shifts of protons and carbons attached to the bicyclic skeleton are highly sensitive to their stereochemical environment. For instance, the signals for protons and carbons at the C2 and C5 positions will differ significantly between exo and endo isomers due to variations in shielding effects within the rigid cage-like structure.
2D NMR Techniques: A suite of 2D NMR experiments is employed to establish connectivity and spatial relationships, which are crucial for stereochemical assignment.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of proton connectivity through the carbon framework. It is instrumental in identifying which protons are adjacent to one another, helping to assign signals to specific positions on the bicyclic ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the nuclei they are directly attached to. This provides an unambiguous assignment of each carbon atom in the molecule by linking it to its known proton signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is arguably the most powerful NMR technique for stereochemical assignment in rigid systems like this compound. It detects through-space interactions between protons that are in close proximity (typically < 5 Å), irrespective of their bonding connectivity. For example, in an exo,exo-isomer, a NOE correlation would be expected between the C2-H and C6-H protons, whereas in an endo,endo-isomer, a correlation between the C2-H and the C7-H (syn proton of the methylene (B1212753) bridge) would be more likely. The presence or absence of specific NOE cross-peaks provides definitive evidence for the relative orientation of substituents.
The table below illustrates the expected key 2D NMR correlations that would be used to differentiate between exo and endo isomers of this compound.
| Technique | Observed Correlation in exo-Isomer | Observed Correlation in endo-Isomer | Information Gained |
| COSY | H2 ↔ H1, H2 ↔ H3 | H2 ↔ H1, H2 ↔ H3 | Confirms J-coupling and proton connectivity around the substituent. |
| NOESY | H2 ↔ H6 (exo), H2 ↔ H3 (exo) | H2 ↔ H7 (syn), H2 ↔ H3 (endo) | Determines through-space proximity, differentiating exo from endo orientation. |
| HMBC | H2 ↔ C1, C3, C4 | H2 ↔ C1, C3, C4 | Confirms long-range connectivity and carbon skeleton assignment. |
This is an interactive data table based on expected correlations.
X-ray Crystallography and Diffraction Studies
X-ray crystallography is the gold standard for the unambiguous determination of molecular structure, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral molecules. For a compound like this compound, a successful single-crystal X-ray diffraction study would yield a definitive three-dimensional model of the molecule as it exists in the solid state.
The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. This technique definitively establishes:
Absolute Stereochemistry: For chiral, enantiomerically pure samples, X-ray crystallography can determine the absolute configuration (R/S designation) of each stereocenter without ambiguity. This is often achieved using anomalous dispersion effects.
Conformation: The analysis reveals the precise conformation of the bicyclic ring and the orientation of the hydroxyl substituents (endo vs. exo).
Intermolecular Interactions: The crystal structure provides insight into intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of adjacent molecules, which dictates the crystal packing arrangement.
While a specific crystal structure for the parent this compound is not widely reported in foundational literature, the technique has been extensively applied to its derivatives. For instance, the absolute configurations of related bicyclo[2.2.1]heptane ketones and amides have been established through the crystallographic analysis of their precursors or derivatives, demonstrating the power of this method for the entire class of compounds. wpmucdn.com
The table below summarizes the type of data obtained from an X-ray diffraction study.
| Parameter | Description | Significance for Stereochemical Analysis |
| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal. | Provides basic crystallographic data. |
| Atomic Coordinates | The x, y, z position of every atom in the unit cell. | Generates the 3D model of the molecule. |
| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-C, C-O). | Confirms the molecular connectivity and can indicate ring strain. |
| Bond Angles | The angle formed by three connected atoms (e.g., C-C-C, H-O-C). | Defines the geometry and conformation of the bicyclic system. |
| Torsional Angles | The dihedral angle between four connected atoms. | Quantifies the twist and pucker of the rings. |
| Flack Parameter | A value used to determine the absolute configuration of a chiral crystal. | Unambiguously assigns the absolute stereochemistry (R/S). |
This is an interactive data table summarizing crystallographic data.
Chiroptical Spectroscopy for Absolute Configuration
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods, primarily Circular Dichroism (CD), are essential for determining the absolute configuration of enantiomers in solution.
For this compound, which lacks a strong chromophore in the accessible UV-Vis range, direct CD analysis is challenging. Therefore, a common strategy involves chemical derivatization to introduce a chromophore near the stereogenic centers. A highly effective approach is the oxidation of the diol to the corresponding Bicyclo[2.2.1]heptane-2,5-dione. rsc.org The dione (B5365651) possesses a carbonyl group, which has a well-characterized n→π* electronic transition that gives rise to a distinct signal (Cotton effect) in the CD spectrum.
The sign and intensity of the observed Cotton effect are directly related to the absolute configuration of the molecule. The relationship between the stereochemistry and the CD signal can be interpreted using empirical rules, such as the Octant Rule, which correlates the spatial disposition of substituents relative to the carbonyl chromophore with the sign of the Cotton effect. rsc.org
Modern approaches combine experimental CD measurements with quantum chemical calculations. researchgate.netacs.org The procedure involves:
Measuring the experimental CD spectrum of an enantiomerically pure sample.
Calculating the theoretical CD spectrum for one of the known absolute configurations (e.g., the (1S,2R,4R,5S)-isomer) using computational methods like Time-Dependent Density Functional Theory (TD-DFT).
Comparing the experimental spectrum to the calculated one. A match between the signs and relative intensities of the major CD bands allows for a confident assignment of the absolute configuration of the experimentally measured sample. americanlaboratory.com
Studies on the enzymatic resolution of bicyclo[2.2.1]heptane diols have successfully used CD spectroscopy on the derived diketones to establish the absolute configurations of the resolved alcohols and their corresponding acetates. rsc.orgelectronicsandbooks.com
| Compound Class | Chromophore | Typical Wavelength (λmax) | Significance |
| Bicyclo[2.2.1]heptane-2,5-dione | C=O (n→π*) | ~280-320 nm | The sign of the Cotton effect is directly correlated to the absolute stereochemistry of the bicyclic framework. |
| Benzoate (B1203000) derivatives of the diol | Benzoyl (C₆H₅CO) | ~230 nm | The exciton (B1674681) coupling between two benzoate chromophores can be used to determine the relative and absolute configuration of the diol. |
This is an interactive data table of chromophoric derivatives used in CD analysis.
Advanced Derivatization and Utility As Synthetic Building Blocks
Design and Synthesis of Highly Functionalized Bicyclo[2.2.1]heptane-2,5-diol Derivatives
The synthesis of functionalized bicyclo[2.2.1]heptane derivatives often begins with the corresponding bicyclo[2.2.1]heptane-2,5-dione, which can be prepared through various methods. acs.org This diketone is a key intermediate that allows for the introduction of diverse functionalities. For instance, Swern oxidation of the diol furnishes the dione (B5365651), which can then be derivatized. sigmaaldrich.com The synthesis of the bicyclo[2.2.1]heptane skeleton itself is commonly achieved via a [4+2] cycloaddition (Diels-Alder reaction) between cyclopentadiene (B3395910) and a suitable dienophile. nasa.gov
Recent synthetic methods have focused on creating derivatives with specific functionalities and stereochemistries. One approach describes a method for synthesizing a bicyclo[2.2.1]heptane skeleton with two oxy-functionalized bridgehead carbons through an intermolecular Diels-Alder reaction. nih.gov Another strategy involves the triethylamine-promoted cycloaddition of phenacylmalononitriles and chalcone (B49325) o-enolates, which yields functionalized 2-oxabicyclo[2.2.1]heptane derivatives with high diastereoselectivity. rsc.org These methods provide access to a variety of substituted bicyclic structures that can be further elaborated.
The versatility of the bicyclo[2.2.1]heptane scaffold is demonstrated by its derivatization into various analogs. For example, the 2,5-diazabicyclo[2.2.1]heptane core, a rigid counterpart to piperazine, is incorporated into compounds with pharmacological and catalytic applications. researchgate.net The synthesis of these nitrogen-containing analogs can be achieved through multi-step sequences starting from precursors like hydroxy-L-proline. researchgate.net
Table 1: Selected Synthetic Strategies for Bicyclo[2.2.1]heptane Derivatives
| Starting Materials | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Cyclopentadiene, Ethylene derivatives | [4+2] Cycloaddition | Bicyclo[2.2.1]heptane core | nasa.gov |
| This compound | Swern Oxidation | Bicyclo[2.2.1]heptane-2,5-dione | sigmaaldrich.com |
| 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes | Intermolecular Diels-Alder | Bicyclo[2.2.1]heptane with oxy-functionalized bridgeheads | nih.gov |
| Phenacylmalononitriles, o-hydroxychalcones | Triethylamine-promoted cycloaddition | Functionalized 2-oxabicyclo[2.2.1]heptane derivatives | rsc.org |
| Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | Dihydroxylation | Dimethyl 5,6-dihydroxybicyclo[2.2.1]heptane-2,3-dicarboxylate | thieme-connect.com |
Application as Chiral Ligands and Organocatalysts in Asymmetric Synthesis
The C2-symmetric nature of certain bicyclo[2.2.1]heptane derivatives makes them excellent candidates for chiral ligands in transition metal-catalyzed asymmetric synthesis. Chiral diene ligands based on the bicyclo[2.2.1]hepta-2,5-diene core have proven to be particularly effective. sigmaaldrich.com The synthesis of these ligands often starts from bicyclo[2.2.1]heptane-2,5-dione, a derivative of the corresponding diol. sigmaaldrich.com
These chiral diene ligands have been successfully applied in rhodium-catalyzed asymmetric 1,4-addition of aryl- and alkenylboronic acids to α,β-unsaturated ketones, yielding products with high enantioselectivity. sigmaaldrich.comresearchgate.net For example, a C2-symmetric norbornadiene derivative, (1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene, has been used for rhodium-catalyzed asymmetric additions, achieving up to 99% enantioselectivity. researchgate.net The rigid structure of these ligands is crucial for creating a well-defined chiral environment around the metal center, which enables effective stereochemical control.
Furthermore, enantiopure bicyclo[2.2.1]heptan-syn-2,7-diol, prepared through lipase-catalyzed transesterifications, has been identified as a promising chiral bidentate ligand for asymmetric synthesis due to its rigid molecular structure and favorable stereochemistry for metal coordination. researchgate.net Beyond metal catalysis, the bicyclo[2.2.1]heptane framework has been employed in organocatalysis. An organocatalytic formal [4+2] cycloaddition reaction has been developed to access bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner. rsc.org
Table 2: Applications of Bicyclo[2.2.1]heptane Derivatives in Asymmetric Catalysis
| Derivative Type | Catalyst System | Application | Achieved Enantioselectivity | Reference |
|---|---|---|---|---|
| Chiral Bicyclo[2.2.1]hepta-2,5-diene | Rhodium(I) Complex | 1,4-addition of arylboronic acids to α,β-unsaturated ketones | Up to 99% ee | sigmaaldrich.comresearchgate.net |
| Chiral Bicyclo[2.2.1]hepta-2,5-diene | Rhodium(I) Complex | Arylative bis-cyclization of 1,6-enynes | 99% ee | nih.gov |
| Bicyclo[2.2.1]heptane-1-carboxylates | Organocatalyst | Formal [4+2] Cycloaddition | High | rsc.org |
| Enantiopure bicyclo[2.2.1]heptan-syn-2,7-diol | Metal Complex (proposed) | Asymmetric Synthesis | Promising | researchgate.net |
Precursors for Complex Polycyclic and Cage Molecules
The bicyclo[2.2.1]heptane skeleton is a fundamental building block for the construction of more complex polycyclic and cage-like structures. nasa.gov The inherent strain and defined stereochemistry of the bicyclic system can be exploited to direct further ring-forming reactions. General routes to these complex molecules often involve functionalizing the initial bicyclo[2.2.1]heptane framework and then inducing intramolecular cyclizations. nasa.gov
For instance, intramolecular reactions on substituted bicyclo[2.2.1]heptane derivatives can lead to the formation of cage compounds. An intramolecular SmI2-mediated ketyl-olefin coupling of an aldehyde in a hydroxysulfone-substituted bicyclo[2.2.1]heptane derivative resulted in a new bicyclic ring formation in high yield. researchgate.net Similarly, the intramolecular Diels-Alder reaction of a diene bearing a dienophile moiety at the C-5 position can yield a tricyclic carbon framework that incorporates the original bicyclo[2.2.1]heptane skeleton. nih.gov These strategies highlight the role of the bicyclic diol and its derivatives as key intermediates in synthesizing molecules with intricate three-dimensional architectures.
Integration into Bioactive Scaffolds (e.g., Nucleoside Analogs, Carbohydrate Mimetics)
The rigid bicyclo[2.2.1]heptane scaffold has been extensively used to create conformationally constrained mimics of biological molecules, particularly nucleosides and carbohydrates. nih.govacs.org By replacing the flexible furanose ring of a natural nucleoside with this rigid bicyclic system, chemists can lock the molecule into a specific conformation, which can enhance binding affinity and selectivity for target enzymes or receptors. nih.govacs.org
These "carbocyclic nucleosides" often exhibit interesting biological activities. For example, optically active bicyclo[2.2.1]heptane moieties have been used to synthesize L-type carbocyclic nucleosides, some of which have shown antiviral activity against influenza virus and coxsackievirus B4. mdpi.comnih.gov In one application, the unprotected diol was used in a Mitsunobu reaction with 2-amino-6-chloropurine, where the primary alcohol reacted selectively to yield a key nucleoside intermediate. mdpi.com
Derivatives such as 2-oxa-bicyclo[2.2.1]heptane have been incorporated into locked nucleic acid (LNA) analogues. nih.govacs.org This modification rigidly locks the pseudoribose moiety in a specific "North" (N)-type conformation, which has been shown to be preferred for binding to certain receptors like the P2Y1 receptor. nih.gov Similarly, 7-oxanorbornanes, which are derived from the bicyclo[2.2.1]heptane framework, are valuable building blocks for the asymmetric synthesis of rare sugars and carbohydrate mimetics. researchgate.net The defined stereochemistry of these bicyclic systems allows for the precise placement of hydroxyl groups, effectively mimicking the structure of natural sugars. researchgate.net
Emerging Applications in Chemical Sciences and Beyond
Role in Medicinal Chemistry and Pharmaceutical Development
The bicyclo[2.2.1]heptane skeleton is a pre-organized and rigid framework that is increasingly utilized in the design of new therapeutic agents. nih.govrsc.org This scaffold allows for the precise spatial arrangement of functional groups, which is critical for effective interaction with biological targets.
The bicyclo[2.2.1]heptane core is a common structural motif in many biologically active compounds. Bicyclo[2.2.1]heptane-2,5-diol serves as a versatile starting material for creating these complex molecules. Its rigid structure is advantageous for developing drugs that require specific conformations to interact with biological targets. The diol functionality provides convenient handles for introducing a variety of substituents, enabling the synthesis of diverse compound libraries for screening.
A notable application is in the development of novel antibacterial agents. Researchers have synthesized a series of norbornane (B1196662) bisether diguanidines starting from a norbornane diol precursor. nih.govrsc.org These molecules are designed as structurally rigid cationic amphiphiles to target the lipopolysaccharide layer of Gram-negative bacteria. nih.gov Several compounds in this class have demonstrated significant antibiotic activity against a broad range of bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The bicyclic scaffold holds the cationic guanidinium (B1211019) groups in a fixed spatial orientation, which is crucial for their biological activity.
Furthermore, the bicyclo[2.2.1]heptane system is found in complex natural products with therapeutic potential. For instance, Pedrolide, a diterpenoid containing this bicyclic system, has been shown to reverse multidrug resistance in cancer cells, a major challenge in chemotherapy. u-szeged.hu This highlights the importance of the scaffold in creating molecules that can interact with complex biological systems like P-glycoprotein. u-szeged.hu
| Compound Class | Therapeutic Target/Application | Role of Bicyclo[2.2.1]heptane Scaffold | Reference |
|---|---|---|---|
| Norbornane Bisether Diguanidines | Antibacterial (Gram-negative and Gram-positive bacteria) | Provides a rigid, pre-organized core to create cationic amphiphiles. | nih.govrsc.org |
| Carbocyclic Nucleoside Analogs | Antiviral (e.g., influenza, coxsackievirus B4) | Acts as a sugar moiety mimic, providing a stable and structurally defined core. | mdpi.com |
| Pedrolide (Natural Product) | Reversal of P-glycoprotein-mediated multidrug resistance | Forms the core structure of a complex diterpenoid. | u-szeged.hu |
The well-defined and rigid geometry of the bicyclo[2.2.1]heptane framework makes it an excellent choice for designing ligands that bind to specific biological receptors with high affinity and selectivity. This approach has been successfully applied in the development of ligands for estrogen receptors (ERα and ERβ). acs.org
By embellishing a 1,1-diarylethylene motif, a common feature in nonsteroidal estrogens, with a bicyclo[2.2.1]heptane core, researchers have created novel three-dimensional ER ligands. acs.org These compounds have been used to probe the size and shape of the ligand-binding pocket of the estrogen receptors. The diol groups on the this compound can serve as key anchor points for attaching the necessary pharmacophoric elements, such as the phenolic rings required for estrogen receptor binding. This strategic placement helps to optimize interactions within the receptor's binding site. Several of these novel ligands have demonstrated high binding affinities and significant selectivity for ERβ over ERα, profiling as antagonists on the ERβ subtype. acs.org
Contributions to Polymer Science and Advanced Materials
The incorporation of the rigid and bulky bicyclo[2.2.1]heptane structure into polymer chains imparts unique and desirable properties, such as enhanced thermal stability, improved mechanical strength, and higher glass transition temperatures (Tg).
This compound is explicitly identified as a monomer that can be used in the synthesis of polymers. biosynth.com Its two hydroxyl groups can participate in polymerization reactions to form polyesters, polyurethanes, and polyethers. The rigid bicyclic structure is retained in the polymer backbone, restricting chain mobility and influencing the material's bulk properties.
The diol also functions effectively as a cross-linking agent. In the formation of polyurethane foams, this compound can be used to connect polymer chains, creating a network structure. This cross-linking enhances the thermal stability of the foam, with reported glass transition temperatures exceeding 150°C. The rigid nature of the bicyclic cross-linker also improves the mechanical strength of the resulting material. Diesters derived from norbornane-2,5-diol have also been synthesized and explored for applications in polymer science. researchgate.net
| Role | Polymer Type | Resulting Property Enhancement | Reference |
|---|---|---|---|
| Monomer | Polyesters, Polyurethanes, Polyethers | Increases rigidity and thermal stability of the polymer backbone. | biosynth.com |
| Cross-linking Agent | Polyurethane Foams | Enhances thermal stability (Tg > 150°C) and mechanical strength. |
When incorporated into polymers, the bicyclo[2.2.1]heptane unit acts as a property modifier, leading to the creation of high-performance materials. The synthesis of polyimides, a class of polymers known for their exceptional thermal and chemical stability, can benefit from alicyclic monomers derived from the bicyclo[2.2.1]heptane skeleton. Wholly alicyclic polyimides synthesized from monomers like bicyclo[2.2.1]heptane-2-exo-3-exo-5-exo-6-exo-tetracarboxylic 2,3:5,6-dianhydride exhibit high transparency and good solubility in organic solvents, properties that are often difficult to achieve in traditional aromatic polyimides. acs.org The rigid, non-planar structure of the bicyclic unit disrupts chain packing, which enhances solubility without significantly compromising thermal stability. This makes these polymers suitable for applications in advanced optics and electronics.
Methodological Advancements in Organic Synthesis
This compound is not only a building block for other applications but also a target and intermediate in the development of new synthetic methodologies. The construction of the bicyclo[2.2.1]heptane skeleton itself is a cornerstone of organic synthesis, often achieved through the powerful Diels-Alder reaction. rsc.org
The synthesis of bicyclic diols often starts with a Diels-Alder reaction between a diene, such as cyclopentadiene (B3395910), and a dienophile containing oxygen functionalities. For example, the reaction of cyclopentadiene with vinylene carbonate, followed by hydrolysis, yields a bicyclo[2.2.1]heptene-diol. mdpi.com This diol can then be hydrogenated to produce this compound.
Furthermore, this compound is a key intermediate for accessing other important bicyclic compounds. For instance, it can be oxidized to the corresponding Bicyclo[2.2.1]heptane-2,5-dione. acs.org This dione (B5365651) is a valuable synthetic intermediate in its own right. The Swern oxidation is one effective method for converting the diol to the dione, demonstrating the utility of the diol in synthetic transformations. mdpi.com The development of synthetic routes to access bicyclo[2.2.1]heptane skeletons with oxygen functionalities at specific positions, including the diol, is an active area of research, as these compounds serve as versatile building blocks for more complex molecules. nih.gov
Stereoselective Transformations and Chirality Transfer
The rigid bicyclo[2.2.1]heptane skeleton is a cornerstone for establishing stereocontrol in chemical reactions. This structural motif has been instrumental in the synthesis of chiral ligands and auxiliaries that effectively transfer their stereochemical information to produce enantiomerically enriched products. While direct applications of this compound are still an area of active research, the broader family of bicyclo[2.2.1]heptane derivatives has demonstrated significant success in this arena.
For instance, the enantiomerically pure forms of related bicyclic diols and their derivatives have been synthesized and utilized as catalysts in asymmetric additions to aldehydes. The defined spatial arrangement of the hydroxyl groups in these diols can coordinate to metal centers, creating a chiral environment that dictates the facial selectivity of nucleophilic attack on the carbonyl group. This principle is exemplified by the use of chiral bicyclic diols derived from the bicyclo[2.2.2]octane and bicyclo[2.2.1]heptane systems in the asymmetric diethylzinc (B1219324) addition to benzaldehyde.
Furthermore, the desymmetrization of meso-bicyclo[2.2.1]heptene derivatives through processes like asymmetric dihydroxylation has been explored. This strategy allows for the creation of multiple stereocenters with high enantioselectivity, yielding valuable chiral synthons. The resulting diols, bearing a close structural resemblance to this compound, are precursors to a variety of complex molecules. The development of organocatalytic formal [4+2] cycloaddition reactions has also enabled the highly enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates, further highlighting the utility of this scaffold in generating chiral complexity.
Catalyst and Reagent Design
The design of novel catalysts and reagents is a pivotal area where the bicyclo[2.2.1]heptane framework has made a significant impact. The rigidity of this scaffold allows for the precise positioning of catalytic groups, leading to enhanced selectivity and activity. Derivatives of bicyclo[2.2.1]heptane-2,5-dione, a close relative of the diol, have been used to prepare C2-symmetric chiral ligands for asymmetric catalysis.
These ligands, often featuring phosphine (B1218219) or amine functionalities, have been successfully employed in a range of metal-catalyzed reactions, including asymmetric hydrogenation and conjugate additions. The well-defined geometry of the bicyclic backbone plays a crucial role in creating a specific chiral pocket around the metal center, thereby influencing the stereochemical outcome of the reaction. For example, chiral bicyclo[2.2.1]hepta-2,5-diene ligands have shown high activity and enantioselectivity in rhodium-catalyzed 1,4- and 1,2-additions.
The development of chiral phase-transfer catalysts with privileged structures often incorporates rigid scaffolds to create well-defined chiral environments. While not specifically mentioning this compound, the principles of designing high-performance organocatalysts often rely on such rigid bicyclic structures to achieve high levels of asymmetric induction. The potential for this compound to serve as a precursor for new generations of chiral ligands and organocatalysts remains a promising avenue for future research.
Theoretical and Computational Investigations
Computational chemistry provides invaluable insights into the properties and potential applications of molecules like this compound.
Electronic Structure and Bonding Analysis
Theoretical studies on the valence electronic structure of related compounds, such as bicyclo[2.2.1]hepta-2,5-dione, have been conducted to understand the intricate details of their bonding and electronic properties. These investigations provide a fundamental understanding of the molecule's reactivity and spectroscopic behavior. Quantum-chemical methods have also been employed to study the electron density distribution in stereoisomeric derivatives of bicyclo[2.2.1]heptane, which helps in rationalizing their chemical transformations and reactivity. While specific studies on this compound are not extensively documented, the principles from these related studies can be extrapolated to understand its electronic characteristics. The orientation of the hydroxyl groups and the inherent strain of the bicyclic system are expected to significantly influence its electronic structure and hydrogen bonding capabilities.
Future Perspectives and Research Challenges
Innovations in Green and Sustainable Synthetic Routes
The development of environmentally benign synthetic methods for producing Bicyclo[2.2.1]heptane-2,5-diol and its derivatives is a key area of future research. Current synthetic strategies often rely on traditional chemical methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. The focus is now shifting towards greener alternatives that prioritize sustainability.
One of the most promising avenues is the exploration of biocatalysis . The use of enzymes, such as lipases, offers a highly selective and efficient means to produce enantiomerically pure bicyclo[2.2.1]heptane derivatives. Chemoenzymatic approaches, which combine enzymatic reactions with traditional chemical steps, are being investigated to synthesize chiral bicyclo[2.2.1]heptan-2,5-diones, which are direct precursors to the diol. These enzymatic methods often proceed under mild conditions, in aqueous media, and with high stereoselectivity, significantly reducing the environmental impact.
Future research will likely focus on:
Discovering and engineering novel enzymes with enhanced activity and specificity for the bicyclo[2.2.1]heptane scaffold.
Developing whole-cell biocatalytic systems to streamline multi-step syntheses and minimize downstream processing.
Utilizing renewable starting materials , such as biomass-derived feedstocks, to replace petroleum-based precursors.
Implementing flow chemistry coupled with biocatalysis to enable continuous, scalable, and more efficient production.
These innovations aim to establish synthetic routes that are not only economically viable but also adhere to the principles of green chemistry, minimizing waste and energy consumption.
Discovery of Novel Reactivity and Functionalization Pathways
The unique three-dimensional structure of this compound presents both opportunities and challenges for chemical transformations. The rigid framework can direct the stereochemical outcome of reactions, but it can also render certain positions sterically hindered and less reactive. A significant area of ongoing research is the discovery of novel reactivity and the development of new functionalization pathways.
The hydroxyl groups of the diol are primary sites for functionalization. Standard reactions such as oxidation can convert the diol to the corresponding Bicyclo[2.2.1]heptane-2,5-dione . This dione (B5365651) is a versatile intermediate for the synthesis of a wide range of derivatives, including chiral diamines and ligands for asymmetric catalysis.
Future research is expected to delve into more sophisticated transformations, including:
Selective functionalization of one hydroxyl group in the presence of the other, enabling the synthesis of dissymmetric derivatives with tailored properties.
Catalytic C-H activation to introduce new functional groups at positions other than the hydroxyl-bearing carbons, opening up new avenues for derivatization.
Ring-opening and rearrangement reactions to access novel carbocyclic and heterocyclic scaffolds that are not readily available through other synthetic routes.
Polymerization of the diol with various co-monomers to create new classes of polyesters and polycarbonates with unique thermal and mechanical properties.
The exploration of these novel reaction pathways will expand the synthetic utility of this compound, transforming it from a simple diol into a powerful building block for complex molecular architectures.
Expansion of Applications into New Scientific and Technological Domains
The distinct structural features of this compound and its derivatives make them attractive candidates for a variety of applications. While its use as a monomer in polymer synthesis is established, researchers are actively exploring its potential in more advanced scientific and technological domains.
In materials science , the rigid bicyclic structure can impart enhanced thermal stability, mechanical strength, and optical properties to polymers. This makes them suitable for applications in high-performance materials, such as those used in the aerospace and automotive industries. The synthesis of chiral norbornane-bridged periodic mesoporous organosilicas highlights the potential for creating highly ordered materials with applications in catalysis and separations.
In asymmetric synthesis , chiral derivatives of this compound are being developed as ligands for transition metal catalysts. The well-defined stereochemistry of the bicyclic scaffold can effectively control the enantioselectivity of a wide range of chemical reactions, leading to the efficient synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.
The field of medicinal chemistry represents another promising frontier. The rigid bicyclo[2.2.1]heptane framework can serve as a scaffold to hold pharmacophoric groups in a specific spatial orientation, enhancing their binding affinity and selectivity for biological targets. This has led to the investigation of bicyclo[2.2.1]heptane-based nucleoside analogues with potential antiviral and anticancer activities.
Future research will likely focus on:
The development of novel polymers with tailored properties for applications in electronics, photonics, and biomedical devices.
The design of more efficient and selective chiral catalysts for a broader range of asymmetric transformations.
The exploration of new classes of bioactive molecules based on the bicyclo[2.2.1]heptane scaffold for the treatment of various diseases.
The investigation of its use in supramolecular chemistry to construct complex, self-assembled structures with unique functions.
Integration of Advanced Computational and Data-Driven Approaches in Research
The integration of advanced computational and data-driven approaches is set to revolutionize the study and application of this compound. These in silico methods provide powerful tools for understanding the properties of this molecule and for guiding the design of new experiments.
Computational chemistry , particularly Density Functional Theory (DFT), can be employed to:
Elucidate the conformational preferences of the diol and its derivatives.
Predict the reactivity of different sites within the molecule.
Model reaction mechanisms and predict the stereochemical outcomes of chemical transformations.
Calculate spectroscopic properties to aid in the characterization of new compounds.
Molecular modeling and docking studies are invaluable in the field of medicinal chemistry for predicting how bicyclo[2.2.1]heptane-based molecules will interact with biological targets, thereby accelerating the drug discovery process.
Data-driven approaches , including machine learning and artificial intelligence, are emerging as powerful tools for:
Predicting the properties of novel this compound derivatives based on their chemical structure.
Identifying promising candidates for specific applications from large virtual libraries of compounds.
Optimizing reaction conditions for the synthesis of these molecules.
Accelerating the discovery of new functional materials with desired properties.
The synergy between experimental and computational research will be crucial for unlocking the full potential of this compound. By leveraging these advanced digital tools, researchers can navigate the vast chemical space of its derivatives with greater efficiency and precision, paving the way for groundbreaking discoveries in a multitude of scientific and technological fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
